1-Bromo-4-ethyloctane
Overview
Description
1-Bromo-4-ethyloctane is an organic compound belonging to the class of alkyl bromides. It is characterized by a bromine atom attached to the first carbon of an octane chain, with an ethyl group attached to the fourth carbon. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyloctane can be synthesized through a multi-step reaction process. One common method involves the bromination of 4-ethyloctane using hydrogen bromide (HBr) under controlled conditions. The reaction typically requires a catalyst such as copper-chromium at elevated temperatures (100-130°C) to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethyloctane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Scientific Research Applications
1-Bromo-4-ethyloctane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential drug candidates.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethyloctane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
- 1-Bromo-2-ethyloctane
- 1-Bromo-3-ethyloctane
- 1-Bromo-5-ethyloctane
Comparison: 1-Bromo-4-ethyloctane is unique due to the position of the ethyl group on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 1-Bromo-2-ethyloctane and 1-Bromo-3-ethyloctane, the steric and electronic effects differ, leading to variations in reaction rates and product distributions .
Properties
IUPAC Name |
1-bromo-4-ethyloctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSXROUMJEOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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